(1R)-(+)-Neocarvomenthol
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Overview
Description
(1R)-(+)-Neocarvomenthol is a chiral monoterpenoid alcohol derived from the essential oil of various plants, particularly those in the mint family. It is known for its pleasant minty aroma and is widely used in the flavor and fragrance industry. The compound is characterized by its unique stereochemistry, which contributes to its distinct sensory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1R)-(+)-Neocarvomenthol can be synthesized through several methods, including the hydrogenation of carvone. The process typically involves the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction proceeds as follows: [ \text{Carvone} + \text{H}_2 \rightarrow \text{Neocarvomenthol} ]
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of carvone. The process is optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: (1R)-(+)-Neocarvomenthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form neocarvomenthone using oxidizing agents like chromic acid or potassium permanganate.
Reduction: The compound can be reduced to neocarvomenthane using reducing agents such as lithium aluminum hydride.
Substitution: Neocarvomenthol can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, acids, and bases.
Major Products Formed:
Oxidation: Neocarvomenthone.
Reduction: Neocarvomenthane.
Substitution: Various substituted neocarvomenthol derivatives depending on the reagents used.
Scientific Research Applications
(1R)-(+)-Neocarvomenthol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential therapeutic effects, including its use as an anti-inflammatory agent.
Industry: It is utilized in the production of flavors, fragrances, and cosmetics due to its pleasant aroma and cooling sensation.
Mechanism of Action
The mechanism of action of (1R)-(+)-Neocarvomenthol involves its interaction with sensory receptors in the human body. It primarily activates the cold-sensitive TRPM8 receptors in the skin, leading to a cooling sensation. This interaction is similar to that of menthol, where the compound binds to and activates these receptors, resulting in the perception of coolness. Additionally, it may exhibit analgesic properties through kappa-opioid receptor agonism.
Comparison with Similar Compounds
Menthol: Both compounds activate TRPM8 receptors, but (1R)-(+)-Neocarvomenthol has a distinct stereochemistry that may result in different sensory effects.
Isomenthol: Another stereoisomer of menthol with similar cooling properties but different sensory profiles.
Neomenthol: Similar in structure but differs in the position of the hydroxyl group, leading to variations in its sensory and chemical properties.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct sensory properties compared to its isomers. Its ability to activate TRPM8 receptors and its potential therapeutic applications make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1126-40-5 |
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Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(1S,2R,5R)-2-methyl-5-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-11H,4-6H2,1-3H3/t8-,9-,10+/m1/s1 |
InChI Key |
ULJXKUJMXIVDOY-BBBLOLIVSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](C[C@@H]1O)C(C)C |
Canonical SMILES |
CC1CCC(CC1O)C(C)C |
density |
0.887-0.893 |
Origin of Product |
United States |
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